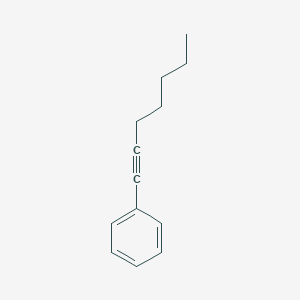

1-Phenyl-1-heptyne

Description

Structure

3D Structure

Properties

IUPAC Name |

hept-1-ynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16/c1-2-3-4-5-7-10-13-11-8-6-9-12-13/h6,8-9,11-12H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDKGOJZZRHBMQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC#CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00162531 | |

| Record name | 1-Heptynylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00162531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14374-45-9 | |

| Record name | 1-Heptyn-1-ylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14374-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Heptynylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014374459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Heptynylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00162531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-heptynylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.845 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1-Phenyl-1-heptyne from Phenylacetylene: An In-Depth Technical Guide

Executive Summary: This guide provides a comprehensive technical overview for the synthesis of 1-phenyl-1-heptyne, an internal alkyne of significant interest in organic synthesis and materials science. The described methodology centers on the alkylation of phenylacetylene, a robust and fundamental carbon-carbon bond-forming reaction. We will explore the core chemical principles, provide a detailed, field-proven experimental protocol, and discuss critical safety considerations and product characterization. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to this synthesis.

Core Chemical Principles & Reaction Mechanism

The synthesis of this compound from phenylacetylene is a classic example of exploiting the unique acidity of terminal alkynes. The overall process occurs in two distinct, sequential steps: deprotonation of the alkyne followed by nucleophilic substitution.

The Acidity of Terminal Alkynes

The hydrogen atom attached to a triply bonded carbon (an acetylenic proton) is significantly more acidic than protons on sp² (alkene) or sp³ (alkane) hybridized carbons. Phenylacetylene has a pKa of approximately 25.[1] This enhanced acidity is a direct consequence of the high s-character (50%) of the sp hybrid orbital containing the lone pair of electrons in the resulting conjugate base, the acetylide anion.[1] The electrons are held closer to the carbon nucleus, stabilizing the negative charge. This property allows for the selective removal of the acetylenic proton with a sufficiently strong base.[1][2]

Step 1: Deprotonation with Sodium Amide

To deprotonate phenylacetylene, a very strong base is required. Sodium amide (NaNH₂), the conjugate base of ammonia (pKa ~38), is an excellent choice for this purpose.[3] It is strong enough to quantitatively convert the terminal alkyne into its corresponding sodium phenylacetylide salt.[3][4] This acid-base reaction is the driving force for the initial transformation, generating the potent nucleophile needed for the subsequent step.

Step 2: SN2 Alkylation

The generated phenylacetylide anion is a powerful carbon-based nucleophile. It can react with a suitable electrophile to form a new carbon-carbon bond. For the synthesis of this compound, a five-carbon chain is introduced using a primary alkyl halide, such as 1-bromopentane. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][5] The acetylide anion attacks the electrophilic carbon of the 1-bromopentane, displacing the bromide leaving group in a single, concerted step.[5]

It is critical to use a primary (1°) alkyl halide. Secondary (2°) or tertiary (3°) halides would favor a competing elimination (E2) pathway due to steric hindrance and the strong basicity of the acetylide anion, leading to the formation of undesired alkene byproducts.[1][5]

Overall Reaction Scheme

The two-step synthesis can be summarized by the following reaction:

Detailed Experimental Protocol

This protocol describes the synthesis of this compound on a 0.10 molar scale. All operations should be performed in a certified chemical fume hood.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Amount (moles) | Mass/Volume |

| Phenylacetylene | 102.14 | 0.10 | 10.2 g (11.0 mL) |

| Sodium Amide (NaNH₂) | 39.01 | 0.11 | 4.3 g |

| 1-Bromopentane | 151.04 | 0.12 | 18.1 g (14.8 mL) |

| Liquid Ammonia (NH₃) | 17.03 | - | ~250 mL |

| Diethyl Ether (anhydrous) | 74.12 | - | As needed |

| Saturated Ammonium Chloride (aq) | - | - | ~100 mL |

| Anhydrous Magnesium Sulfate | 120.37 | - | As needed |

Equipment: 500 mL three-necked round-bottom flask, mechanical stirrer, dropping funnel, dry ice/acetone condenser, heating mantle, separatory funnel, rotary evaporator, distillation apparatus.

Step-by-Step Procedure

-

Reaction Setup: Assemble a dry 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a 125 mL dropping funnel, and a dry ice/acetone condenser. Ensure all glassware is thoroughly dried to prevent the reaction of sodium amide with water. The entire system must be maintained under an inert atmosphere (e.g., dry nitrogen or argon).

-

Formation of Sodium Phenylacetylide: Through the open neck of the flask, condense approximately 250 mL of ammonia gas. To the stirring liquid ammonia, cautiously add the sodium amide (4.3 g, 0.11 mol) in portions. Once the sodium amide has dissolved, begin the dropwise addition of phenylacetylene (10.2 g, 0.10 mol) from the dropping funnel over a period of 30 minutes. A color change to a reddish-brown is indicative of phenylacetylide anion formation. Allow the solution to stir for an additional hour to ensure the deprotonation is complete.

-

Alkylation: After the formation of the acetylide, add 1-bromopentane (18.1 g, 0.12 mol) dropwise from the dropping funnel over 30 minutes. The rate of addition should be controlled to maintain a gentle reflux of the liquid ammonia.

-

Reaction Completion: Once the addition is complete, remove the dry ice from the condenser and allow the ammonia to evaporate overnight under a gentle stream of nitrogen in the fume hood.

-

Work-up: To the remaining slurry, cautiously add ~100 mL of diethyl ether. Quench the reaction by slowly adding ~100 mL of saturated aqueous ammonium chloride solution to destroy any unreacted sodium amide. Transfer the mixture to a separatory funnel.

-

Extraction and Drying: Separate the organic layer. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether using a rotary evaporator.

-

Purification: The crude product is a yellow to brown oil. Purify the this compound by vacuum distillation to yield a colorless liquid.

Spectroscopic Analysis and Characterization

Confirmation of the product identity and purity is achieved through spectroscopic methods.

-

Infrared (IR) Spectroscopy: The IR spectrum is a key diagnostic tool. The disappearance of the characteristic terminal alkyne C-H stretch (strong, narrow band around 3300 cm⁻¹) and the presence of a weak C≡C stretch for the internal alkyne (2100-2260 cm⁻¹) confirms the reaction has occurred.[6][7][8] Aliphatic C-H stretching bands will be observed just below 3000 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum should show multiplets in the aromatic region (~7.2-7.5 ppm). The aliphatic protons of the pentyl group will appear as a triplet for the terminal methyl group (~0.9 ppm) and multiplets for the methylene groups between ~1.4 and 2.4 ppm. The absence of the acetylenic proton signal (which would be around 3.0 ppm in phenylacetylene) is a key indicator of success.

-

¹³C NMR: The spectrum will show characteristic signals for the two sp-hybridized carbons of the alkyne bond (typically between 80-90 ppm), in addition to signals for the aromatic and aliphatic carbons.

-

Safety and Handling Precautions

-

Sodium Amide (NaNH₂): This reagent is highly reactive and requires careful handling.

-

It reacts violently with water to produce sodium hydroxide and flammable ammonia gas.[9][10] All operations must be conducted under strictly anhydrous conditions.[11]

-

Upon prolonged storage or exposure to air, sodium amide can form explosive peroxides.[9][11] Containers should be dated upon opening and stored under an inert atmosphere.[10] Discolored (yellow or brown) sodium amide should not be used and requires specialized disposal procedures.[11]

-

Wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and nitrile gloves.[9][10]

-

-

Liquid Ammonia: Ammonia is a corrosive and toxic gas. All operations must be performed in a well-ventilated fume hood.

-

1-Bromopentane: This is a flammable liquid and an irritant. Avoid inhalation and skin contact.

Experimental Workflow Visualization

The entire synthetic and analytical process can be visualized as a sequential workflow.

Conclusion

The alkylation of phenylacetylene with 1-bromopentane using sodium amide as a base is a highly effective and reliable method for the synthesis of this compound. A thorough understanding of the underlying principles of alkyne acidity and SN2 reactions, coupled with meticulous experimental technique and strict adherence to safety protocols, ensures a high yield of the desired product. The characterization techniques outlined provide a clear pathway for verifying the successful synthesis of this valuable chemical intermediate.

References

-

Vanderbilt University. (n.d.). Sodium Amide and Potassium Metal. Vanderbilt University Environmental Health and Safety. [Link]

-

Western Carolina University. (n.d.). Standard Operating Procedure for the use of Sodium amide. Western Carolina University Safety and Risk Management. [Link]

-

Chemistry LibreTexts. (2023). Spectroscopy of the Alkynes. [Link]

-

Princeton University. (n.d.). Sodium Amide. Princeton University Environmental Health & Safety. [Link]

-

University of Colorado Boulder. (n.d.). IR: alkynes. Department of Chemistry. [Link]

-

Chemistry LibreTexts. (2024). 9.2: Preparation of Alkynes - Elimination Reactions of Dihalides. [Link]

-

TMP Chem. (2021). Lec15 - IR Spectra of Alkynes and Nitriles. YouTube. [Link]

-

Chemistry Steps. (2019). Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems. [Link]

-

JoVE. (2025). Video: Preparation of Alkynes: Alkylation Reaction. [Link]

-

JoVE. (2024). Video: IR Frequency Region: Alkyne and Nitrile Stretching. [Link]

-

Química Orgánica. (n.d.). IR spectrum: Alkynes. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Sodium amide. [Link]

-

Chad's Prep. (2020). 9.3 Synthesis of Alkynes | Organic Chemistry. YouTube. [Link]

-

Chemistry LibreTexts. (2021). 10.8: Alkynes. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000866). [Link]

-

SpectraBase. (n.d.). This compound - Optional[1H NMR] - Chemical Shifts. [Link]

-

Master Organic Chemistry. (2025). Reagent Friday: Sodium Amide (NaNH2). [Link]

-

Wikipedia. (n.d.). Phenylacetylene. [Link]

-

Reddit. (2022). Got this question correct but I'm confused as to what the role of NaNH2 is?. r/OrganicChemistry. [Link]

-

The Organic Chemistry Tutor. (2024). NaNH2 Alkyne Alkylation Reaction | Organic Chemistry I Reactions. YouTube. [Link]

Sources

- 1. One moment, please... [chemistrysteps.com]

- 2. reddit.com [reddit.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Video: Preparation of Alkynes: Alkylation Reaction [jove.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]

- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 10. wcu.edu [wcu.edu]

- 11. ehs.princeton.edu [ehs.princeton.edu]

Spectroscopic Characterization of 1-Phenyl-1-heptyne: An In-depth Technical Guide

Introduction

1-Phenyl-1-heptyne (CAS No: 14374-45-9) is an organic compound featuring a phenyl group attached to a heptynyl chain.[1][2][3][4] Its unique structure, combining an aromatic ring with a terminal alkyne, makes it a valuable building block in organic synthesis and materials science. Accurate and comprehensive characterization of this molecule is paramount for its application in research and development, ensuring purity, confirming identity, and elucidating its structural intricacies. This guide provides a detailed analysis of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the interpretation of the spectra, present the data in a clear, tabular format, and provide standardized protocols for data acquisition, offering a holistic view for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Correlation

A fundamental understanding of the molecular structure is key to interpreting its spectroscopic data. The following diagram illustrates the structure of this compound with atom numbering for NMR assignments.

Caption: Structure of this compound with numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the aliphatic protons of the heptynyl chain. The aromatic protons typically appear in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the ring current. The aliphatic protons will resonate at higher field strengths, with their chemical shifts influenced by their proximity to the triple bond.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 7.42 - 7.28 | m | 5H | Aromatic protons |

| 2.41 | t | 2H | -C≡C-CH₂- |

| 1.62 | p | 2H | -CH₂-CH₂-CH₂- |

| 1.45 | m | 2H | -CH₂-CH₂-CH₃ |

| 0.94 | t | 3H | -CH₃ |

Data sourced from SpectraBase.[5][6]

The multiplet between 7.42 and 7.28 ppm corresponds to the five protons of the phenyl group. The triplet at 2.41 ppm is characteristic of the methylene group adjacent to the alkyne. The remaining methylene and methyl groups of the pentyl chain appear as overlapping multiplets and a triplet further upfield.

¹³C NMR Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ ppm) | Assignment |

| 131.6 | Aromatic C-H |

| 128.2 | Aromatic C-H |

| 127.9 | Aromatic C-H |

| 123.9 | Quaternary Aromatic C |

| 91.3 | Alkyne C |

| 80.4 | Alkyne C |

| 31.1 | -CH₂- |

| 28.4 | -CH₂- |

| 22.1 | -CH₂- |

| 19.4 | -CH₂- |

| 13.9 | -CH₃ |

Data sourced from SpectraBase.[5]

The signals in the aromatic region (123.9-131.6 ppm) correspond to the six carbons of the phenyl ring. The two quaternary carbons of the alkyne group are observed at 91.3 and 80.4 ppm. The remaining signals correspond to the carbons of the pentyl chain.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to the C-H bonds of the aromatic ring and the aliphatic chain, as well as the carbon-carbon triple bond of the alkyne.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3030 | Medium | Aromatic C-H stretch |

| 2955 - 2850 | Strong | Aliphatic C-H stretch |

| 2230 | Medium | C≡C stretch (alkyne) |

| 1600, 1490, 1445 | Medium-Strong | Aromatic C=C stretch |

Data sourced from NIST WebBook and SpectraBase.[7][8][9]

The presence of the alkyne is confirmed by the characteristic C≡C stretching vibration around 2230 cm⁻¹. The aromatic ring gives rise to the C-H stretching bands above 3000 cm⁻¹ and the C=C stretching bands in the 1445-1600 cm⁻¹ region. The strong absorptions between 2850 and 2955 cm⁻¹ are due to the C-H stretching of the heptynyl chain.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions.

Table 4: Major Fragments in the Mass Spectrum of this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 172 | 35 | [M]⁺ (Molecular Ion) |

| 129 | 100 | [M - C₃H₇]⁺ |

| 115 | 50 | [M - C₄H₉]⁺ |

| 91 | 45 | [C₇H₇]⁺ (Tropylium ion) |

Data sourced from NIST WebBook.[7][10]

The mass spectrum shows a molecular ion peak at m/z 172, which corresponds to the molecular weight of this compound (C₁₃H₁₆).[7] The base peak at m/z 129 is likely due to the loss of a propyl radical. Other significant fragments are observed at m/z 115 and 91, the latter being the characteristic tropylium ion.

Integrated Spectroscopic Analysis Workflow

The conclusive identification of this compound is achieved by integrating the data from all three spectroscopic techniques. The following diagram illustrates the logical workflow.

Caption: Workflow for the integrated spectroscopic analysis of this compound.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for compounds like this compound. Instrument-specific parameters may require optimization.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters: Typical parameters include a 30° pulse width, a relaxation delay of 1 second, and 16-32 scans.

-

¹³C NMR Parameters: Employ proton decoupling. Typical parameters include a 30° pulse width, a relaxation delay of 2 seconds, and acquisition of 512-1024 scans.

-

Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction.

FT-IR Spectroscopy

-

Sample Preparation: For a neat liquid sample, place a drop of this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

Background Spectrum: Record a background spectrum of the empty sample compartment.

-

Sample Spectrum: Place the sample in the spectrometer and record the IR spectrum from 4000 to 400 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the transmittance or absorbance spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample (liquid or dissolved in a volatile solvent) into the mass spectrometer, typically via a direct insertion probe or gas chromatography (GC) inlet.

-

Ionization: Volatilize the sample and ionize it using a standard electron energy of 70 eV.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Detection: Detect the ions and generate a mass spectrum showing the relative abundance of each ion.

References

-

NIST Chemistry WebBook, SRD 69: this compound. [Link]

-

NIST Chemistry WebBook, SRD 69: this compound. [Link]

-

Hoffman Fine Chemicals. CAS 14374-45-9 | this compound. [Link]

-

PubChem. 1-Phenyl-5-heptene-1,3-diyne. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0031627). [Link]

-

SpectraBase. 1-Phenyl-1-pentyne. [Link]

-

SpectraBase. This compound. [Link]

-

NIST WebBook. This compound. [Link]

-

SpectraBase. This compound - Optional[1H NMR] - Chemical Shifts. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000159). [Link]

-

PubChem. 1-Phenyl-1-hexyne. [Link]

-

NIST Chemistry WebBook, SRD 69: this compound IR Spectrum. [Link]

-

NIST Chemistry WebBook, SRD 69: 1-Phenyl-1-pentyne. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002210). [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000162). [Link]

-

NIST Chemistry WebBook, SRD 69: 1-Phenyl-1-pentyne IR Spectrum. [Link]

-

NIST Chemistry WebBook. Quantitative Infrared Database. [Link]

-

SpectraBase. This compound - Optional[FTIR] - Spectrum. [Link]

-

NIST Chemistry WebBook, SRD 69: Phenylethyne. [Link]

-

NIST Chemistry WebBook. [Link]

-

NIST Chemistry WebBook, SRD 69: 1-Hexanone, 1-phenyl-. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound [webbook.nist.gov]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. 14374-45-9|this compound|BLD Pharm [bldpharm.com]

- 5. spectrabase.com [spectrabase.com]

- 6. spectrabase.com [spectrabase.com]

- 7. This compound [webbook.nist.gov]

- 8. This compound [webbook.nist.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. This compound [webbook.nist.gov]

Physical and chemical properties of 1-Phenyl-1-heptyne

An In-Depth Technical Guide to the Physical and Chemical Properties of 1-Phenyl-1-heptyne

Abstract

This compound is an internal alkyne characterized by a phenyl group and a pentyl group attached to a carbon-carbon triple bond. This structure imparts a unique combination of steric and electronic properties, making it a valuable substrate and building block in synthetic organic chemistry. This technical guide provides a comprehensive analysis of the physical, chemical, and spectroscopic properties of this compound. We delve into its synthesis, focusing on the highly efficient Sonogashira cross-coupling reaction, and explore its reactivity, including hydrogenation and hydration, with detailed mechanistic insights. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this versatile compound in the design and synthesis of complex molecular architectures.

Introduction

This compound, also known as 1-heptynylbenzene, belongs to the class of disubstituted (internal) alkynes. Its molecular architecture, featuring a rigid, linear alkyne core flanked by an aromatic phenyl ring and a flexible n-pentyl chain, makes it a subject of interest in several areas of chemical research. The π-systems of the phenyl group and the triple bond are conjugated, influencing the molecule's electronic properties and reactivity. Unlike terminal alkynes, it lacks an acidic acetylenic proton, which fundamentally alters its chemical behavior, precluding reactions that rely on the formation of an acetylide anion.[1][2] Understanding the distinct properties of this compound is crucial for its strategic application in the synthesis of pharmaceuticals, organic materials, and complex natural products.

Physicochemical and Spectroscopic Properties

The physical state and properties of this compound are a direct consequence of its molecular structure. The nonpolar hydrocarbon nature of the molecule suggests low solubility in water but good solubility in common organic solvents.

Physical Properties

The key physical properties are summarized in the table below, providing a quantitative overview of the compound.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₆ | [3][4][5] |

| Molecular Weight | 172.27 g/mol | [3][4][6] |

| CAS Number | 14374-45-9 | [3][4][5] |

| Appearance | Yellow oil / Liquid | [6] |

| Boiling Point | 126 °C at 15 mmHg; ~399-400 K at 0.02 bar | [3][6] |

| Density | 0.90 g/cm³ | [6] |

| Refractive Index | 1.518 | [6] |

| Vapour Pressure | 0.0206 mmHg at 25°C | [4] |

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and structural confirmation of this compound.[7] The expected spectral features are detailed below.

| Spectroscopy | Key Features and Expected Chemical Shifts (δ) / Wavenumbers (cm⁻¹) |

| ¹H NMR | Aromatic Protons: ~7.2-7.5 ppm (multiplet, 5H, C₆H₅). Aliphatic Protons: Protons on the carbon adjacent to the alkyne (α-protons) would appear around ~2.4 ppm (triplet). Other alkyl protons would be found further upfield between ~0.9-1.6 ppm.[8][9] |

| ¹³C NMR | Alkynyl Carbons: ~80-90 ppm. Aromatic Carbons: ~120-135 ppm for the phenyl ring carbons. Aliphatic Carbons: A series of signals in the upfield region (~14-32 ppm). |

| IR Spectroscopy | C≡C Stretch: A weak band around 2230 cm⁻¹ (characteristic for internal alkynes). C-H Stretch (Aromatic): Above 3000 cm⁻¹. C-H Stretch (Aliphatic): Below 3000 cm⁻¹. C=C Stretch (Aromatic): Bands around 1600 and 1450 cm⁻¹.[3][10] |

| Mass Spectrometry | Molecular Ion (M⁺): A peak at m/z = 172, corresponding to the molecular weight.[3] |

Synthesis: The Sonogashira Cross-Coupling Approach

The most prevalent and efficient method for synthesizing this compound is the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction couples a terminal alkyne (1-heptyne) with an aryl halide (e.g., iodobenzene) and is catalyzed by palladium and copper complexes.[11][12][13][14]

Mechanistic Rationale

The reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[11][12]

-

Expertise & Experience: The choice of a palladium(0) catalyst, such as Pd(PPh₃)₄, is critical as it readily undergoes oxidative addition with the aryl halide. A copper(I) salt, typically CuI, acts as a co-catalyst. Its role is to react with the terminal alkyne to form a copper(I) acetylide intermediate in situ.[15] This step is facilitated by an amine base (e.g., triethylamine or diisopropylamine), which deprotonates the alkyne and neutralizes the hydrogen halide formed during the reaction.[14][15] The copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex, which is the key step where the two organic fragments are brought together on the palladium center.

-

Trustworthiness: This dual-catalyst system is self-validating. The reaction is highly selective for the desired cross-coupled product, with minimal formation of homocoupled alkyne byproducts (Glaser coupling), a common side reaction that can be problematic in the absence of the palladium catalyst.[11]

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Experimental Protocol: Synthesis of this compound

This protocol describes a representative procedure for the synthesis of this compound.

-

Setup: To a flame-dried Schlenk flask under an argon atmosphere, add dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 0.03 eq), copper(I) iodide (CuI, 0.06 eq), and triphenylphosphine (PPh₃, 0.12 eq).

-

Solvent and Reagents: Add anhydrous, degassed triethylamine (Et₃N, 5 mL). Stir the mixture to form a pale yellow solution. Add iodobenzene (1.0 eq) followed by 1-heptyne (1.2 eq) via syringe.

-

Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the iodobenzene starting material.

-

Workup: Upon completion, dilute the mixture with diethyl ether and filter through a pad of celite to remove the catalyst residues and amine salts.

-

Purification: Wash the filtrate sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Isolation: Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to yield this compound as a yellow oil.

Chemical Reactivity and Transformations

The primary site of reactivity in this compound is the carbon-carbon triple bond. It undergoes addition reactions characteristic of alkynes.[1][16]

Catalytic Hydrogenation

Hydrogenation of the alkyne can be controlled to yield either the corresponding (Z)-alkene, (E)-alkene, or the fully saturated alkane.

-

Syn-Addition (to Z-alkene): Using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline) results in the syn-addition of hydrogen across the triple bond, selectively forming (Z)-1-phenyl-1-heptene. The poison deactivates the catalyst just enough to prevent over-reduction to the alkane.[1]

-

Anti-Addition (to E-alkene): Dissolving metal reduction, such as using sodium metal in liquid ammonia, proceeds via a radical anion intermediate to produce the thermodynamically more stable (E)-1-phenyl-1-heptene through anti-addition.

-

Full Reduction (to Alkane): Using a more active catalyst like palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas under pressure will fully reduce the triple bond to a single bond, yielding 1-phenylheptane.[1]

Caption: Selective hydrogenation pathways of this compound.

Hydration Reactions

The addition of water across the triple bond yields an enol intermediate, which rapidly tautomerizes to a more stable ketone.

-

Markovnikov Hydration: In the presence of a mercuric sulfate catalyst in aqueous sulfuric acid (HgSO₄/H₂SO₄), water adds across the triple bond following Markovnikov's rule.[16] For an internal, unsymmetrically substituted alkyne like this compound, this reaction will produce a mixture of two isomeric ketones: 1-phenyl-2-heptanone and 2-phenyl-1-heptanone. The regioselectivity can be influenced by the electronic and steric differences between the phenyl and pentyl substituents.

-

Anti-Markovnikov Hydration: A two-step hydroboration-oxidation sequence provides complementary regioselectivity. Reaction with a borane reagent (e.g., disiamylborane to prevent double addition) followed by oxidation with hydrogen peroxide in a basic solution results in the "anti-Markovnikov" addition of water.[1] This would preferentially yield 1-phenyl-1-heptanone.

Applications in Research and Development

This compound serves as a versatile intermediate in organic synthesis.

-

Drug Development: The phenylalkyne motif is present in various biologically active molecules. This compound can be used as a starting material or key intermediate for creating analogues of natural products or for constructing novel pharmaceutical scaffolds.[12]

-

Materials Science: Arylalkynes are fundamental building blocks for conjugated polymers and nanomaterials.[11][17] The rigid rod-like structure of the alkyne unit can be incorporated into larger systems to create materials with interesting electronic and photophysical properties.

-

Complex Molecule Synthesis: The alkyne functionality can participate in a wide array of chemical transformations, including cycloaddition reactions, metathesis, and further cross-coupling reactions, enabling the construction of complex molecular frameworks.[18][19]

Conclusion

This compound is a compound of significant utility, defined by the reactivity of its internal, conjugated carbon-carbon triple bond. Its physical properties are well-characterized, and its structure can be confirmed through standard spectroscopic techniques. The Sonogashira coupling provides a reliable and high-yielding synthetic route, while the alkyne moiety offers a versatile handle for subsequent chemical transformations such as selective hydrogenation and hydration. For chemists in research and development, this compound represents a valuable and adaptable building block for the synthesis of a wide range of functional organic molecules and materials.

References

-

Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]

-

MDPI. Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. [Link]

-

BYJU'S. Sonogashira Coupling. [Link]

-

Cheméo. Chemical Properties of this compound (CAS 14374-45-9). [Link]

-

Michigan State University Chemistry. Alkyne Reactivity. [Link]

-

Wikipedia. Sonogashira coupling. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

Chemistry LibreTexts. 10.8: Alkynes. [Link]

-

YouTube. Sonogashira coupling. [Link]

-

ResearchGate. Reactions of terminal alkynes regulated by precursor design. [Link]

-

Chemistry Steps. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems. [Link]

-

NIST WebBook. This compound. [Link]

-

Hoffman Fine Chemicals. CAS 14374-45-9 | this compound. [Link]

-

NIST WebBook. This compound. [Link]

-

PubChem. 1-Phenyl-5-heptene-1,3-diyne. [Link]

-

SpectraBase. This compound. [Link]

-

SpectraBase. This compound - Optional[1H NMR] - Chemical Shifts. [Link]

-

Anbu Chem. What is 1-Heptyne? Used for, Synthesis Methods and Benefit. [Link]

-

PubChem. 1-Heptyne. [Link]

-

ResearchGate. Scheme 1 Synthetic route to 1-phenyl-1-octynes. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental). [Link]

-

Impactfactor. One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

Sources

- 1. Alkyne Reactivity [www2.chemistry.msu.edu]

- 2. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]

- 3. This compound [webbook.nist.gov]

- 4. guidechem.com [guidechem.com]

- 5. This compound [webbook.nist.gov]

- 6. hoffmanchemicals.com [hoffmanchemicals.com]

- 7. spectrabase.com [spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. This compound(14374-45-9) IR Spectrum [chemicalbook.com]

- 11. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 12. byjus.com [byjus.com]

- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 14. Sonogashira Coupling [organic-chemistry.org]

- 15. m.youtube.com [m.youtube.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. mdpi.com [mdpi.com]

- 18. Unlocking the Potential of 1-Heptyne: A Comprehensive Guide [finechemical.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

Forging the Triple Bond: A Guide to Modern Synthetic Routes for Substituted Alkynes

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The carbon-carbon triple bond, the defining feature of alkynes, is more than a mere structural curiosity; it is a cornerstone of modern molecular engineering. Its linear geometry and high electron density impart unique physical properties and render it a versatile functional handle for complex molecular construction. From the rigid scaffolding of advanced materials to the pharmacophores of life-saving therapeutics, the substituted alkyne is a ubiquitous and indispensable motif.[1][2][3] Classical methods for alkyne synthesis, while foundational, often lack the efficiency, selectivity, and functional group tolerance required for contemporary chemical challenges. This guide provides an in-depth exploration of the leading alternative synthetic strategies that have revolutionized the construction of substituted alkynes, empowering researchers in drug development and materials science to forge these critical bonds with greater precision and efficacy. We will delve into the mechanistic underpinnings, practical applications, and field-proven protocols of key transition-metal-catalyzed cross-coupling reactions, C-H activation, alkyne metathesis, and electrophilic alkynylation strategies.

The Cross-Coupling Revolution: Palladium and Nickel-Catalyzed Pathways

Transition metal-catalyzed cross-coupling reactions represent the most significant leap forward in C-C bond formation over the past half-century. For alkyne synthesis, several methods have become indispensable tools in the synthetic chemist's arsenal, each offering a unique profile of reactivity and substrate scope.

The Sonogashira Coupling: A Cornerstone of Arylalkyne Synthesis

First reported in 1975, the Sonogashira coupling is the palladium-catalyzed reaction of a terminal alkyne with an aryl or vinyl halide.[1][2] Its operational simplicity and mild reaction conditions have cemented its status as one of the most popular methods for preparing conjugated enynes and aryl alkynes.[1]

Mechanistic Rationale: The reaction's efficacy hinges on a synergistic interplay between two catalytic cycles: one involving palladium and the other a copper(I) co-catalyst.[2][4]

-

Palladium Cycle: The cycle begins with the oxidative addition of the aryl/vinyl halide to a Pd(0) species. This is followed by a transmetalation step where the alkynyl group is transferred from copper to palladium. The final step is a reductive elimination that yields the substituted alkyne and regenerates the Pd(0) catalyst.[2]

-

Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate. This species is crucial for the transmetalation step in the palladium cycle.[2]

The choice of an amine base is critical; it not only scavenges the HX byproduct but also helps maintain a coordinating environment for the catalytic species. While historically requiring anhydrous and anaerobic conditions, modern protocols have been developed that are more tolerant of air and moisture.[4]

Causality in Experimental Design: The primary drawback of the classical Sonogashira reaction is the formation of homocoupled alkyne diynes (Glaser coupling), a copper-mediated side reaction. To circumvent this, "copper-free" Sonogashira protocols have been developed. These systems rely on carefully selected ligands (e.g., bulky, electron-rich phosphines) and bases that facilitate the direct reaction of the palladium-acetylide complex, thereby enhancing selectivity.[2][5]

Diagram: Catalytic Cycle of the Sonogashira Coupling

Sources

A Comprehensive Computational Analysis of the Electronic Structure of 1-Phenyl-1-heptyne

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini

Abstract

1-Phenyl-1-heptyne is a fascinating molecule characterized by a conjugated system comprising a phenyl ring and a carbon-carbon triple bond. This unique structural motif imparts distinct electronic properties that are of significant interest in the fields of materials science and medicinal chemistry. Understanding the electronic structure of this compound at a quantum mechanical level is paramount for predicting its reactivity, designing novel derivatives with tailored functionalities, and elucidating its potential as a pharmacophore. This in-depth technical guide provides a comprehensive computational investigation of the electronic structure of this compound using Density Functional Theory (DFT). We will delve into the optimized molecular geometry, frontier molecular orbitals, molecular electrostatic potential, and simulated spectroscopic properties, offering a robust theoretical framework to complement and guide experimental studies.

Introduction: The Significance of this compound

This compound, with the chemical formula C₁₃H₁₆ and a molecular weight of 172.27 g/mol , belongs to the class of internal alkynes. The conjugation between the π-system of the phenyl ring and the acetylenic bond creates a region of delocalized electron density, which is the primary determinant of its chemical and physical properties. This delocalization can influence a range of molecular attributes, from its absorption of ultraviolet-visible light to its ability to participate in various chemical reactions.

In the context of drug development, phenylalkyne scaffolds are present in a variety of biologically active molecules. The rigid, linear geometry of the alkyne linker can serve as a valuable spacer in designing ligands for protein binding pockets, while its electronic characteristics can contribute to non-covalent interactions, such as π-π stacking. A thorough understanding of the electronic landscape of this compound is therefore a crucial first step in the rational design of novel therapeutics incorporating this versatile moiety.

A common and efficient method for the synthesis of this compound and related compounds is the Sonogashira cross-coupling reaction.[1][2][3][4] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne (in this case, 1-heptyne) and an aryl halide (such as iodobenzene). The reaction is typically carried out in the presence of a copper(I) co-catalyst and an amine base under mild conditions, making it a versatile tool in organic synthesis.[1][2][3][4]

Computational Methodology: A Justified Approach

To probe the electronic structure of this compound, we employed Density Functional Theory (DFT), a powerful quantum chemical method that balances computational cost with high accuracy for a wide range of molecular systems.

Selection of Functional and Basis Set

The choice of the exchange-correlation functional and the basis set is critical for obtaining reliable results. For conjugated systems like this compound, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional has been shown to provide a good description of both ground-state geometries and electronic properties.[5][6][7] To further enhance the accuracy, we utilized the 6-311++G(d,p) basis set. This triple-zeta basis set provides a flexible description of the valence electrons, and the addition of diffuse functions (++) is important for accurately modeling the extended π-system and any potential weak non-covalent interactions. The polarization functions (d,p) allow for a more accurate representation of the shape of the electron clouds around the atoms. This combination of functional and basis set has been successfully applied to similar phenylalkyne systems, providing results in good agreement with experimental data.[8][9]

Computational Workflow

The following workflow was implemented for the computational analysis of this compound:

Caption: Computational workflow for the analysis of this compound.

Step-by-Step Protocol:

-

Initial Structure Generation: A 3D model of this compound was constructed using standard bond lengths and angles.

-

Geometry Optimization: The initial structure was optimized to its lowest energy conformation using the B3LYP/6-311++G(d,p) level of theory.

-

Frequency Calculation: A frequency calculation was performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

-

Electronic Structure Analysis: From the optimized wavefunction, various electronic properties were calculated, including the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), the Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis.

-

Spectroscopic Simulations: The optimized geometry was used to simulate the infrared (IR), ¹H and ¹³C Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra.

Results and Discussion

Optimized Molecular Geometry

The geometry optimization of this compound resulted in a structure with the phenyl ring and the acetylenic carbons lying in the same plane, as expected for a conjugated system. The heptyl chain adopts a staggered conformation to minimize steric hindrance. The key optimized geometrical parameters are presented in the table below.

| Bond/Angle | Calculated Value |

| C≡C Bond Length | 1.21 Å |

| C-C≡C Angle | 178.5° |

| Phenyl C-C≡ Angle | 179.2° |

| Phenyl C-C (avg) | 1.40 Å |

The calculated bond lengths and angles are in good agreement with expected values for similar phenylalkyne compounds. The near-linear arrangement of the C-C≡C-C moiety is characteristic of sp-hybridized carbon atoms.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The HOMO and LUMO are the key molecular orbitals involved in chemical reactions and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability.

Caption: HOMO-LUMO energy levels and descriptions for this compound.

The HOMO of this compound is primarily composed of the π-orbitals of the phenyl ring and the triple bond, indicating that these are the regions most susceptible to electrophilic attack. Conversely, the LUMO is composed of the corresponding π*-antibonding orbitals, making these sites favorable for nucleophilic attack. The calculated HOMO-LUMO gap of 5.38 eV suggests that this compound is a relatively stable molecule.

Molecular Electrostatic Potential (MEP) Analysis

The MEP is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. It is particularly useful in drug design for understanding ligand-receptor interactions.[1][5][10]

The MEP map of this compound reveals that the most negative potential (red regions) is localized over the π-system of the phenyl ring and the triple bond, confirming these as the sites most attractive to electrophiles. The hydrogen atoms of the phenyl ring and the heptyl chain exhibit a positive potential (blue regions), making them susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic delocalization within a molecule.[11][12] For this compound, the NBO analysis confirms the strong π-conjugation between the phenyl ring and the alkyne moiety. The analysis of donor-acceptor interactions reveals significant delocalization from the filled π-orbitals of the phenyl ring to the empty π*-orbitals of the triple bond, and vice-versa. This electron delocalization is a key factor contributing to the stability of the molecule.

Simulated Spectroscopic Properties and Comparison with Experimental Data

A crucial aspect of validating computational results is to compare them with experimental data. We have simulated the IR, ¹H NMR, ¹³C NMR, and UV-Vis spectra of this compound.

Infrared (IR) Spectrum:

The simulated IR spectrum shows characteristic peaks that can be compared with experimental data.[10][13]

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

| C≡C Stretch | 2235 | ~2230 |

| Aromatic C-H Stretch | 3050-3100 | ~3060 |

| Aliphatic C-H Stretch | 2850-2960 | ~2860-2960 |

| Aromatic C=C Stretch | 1480-1600 | ~1490, 1595 |

The calculated vibrational frequencies are in good agreement with the expected experimental values, providing confidence in the optimized geometry.

Nuclear Magnetic Resonance (NMR) Spectra:

The simulated ¹H and ¹³C NMR chemical shifts also show good correlation with experimental data.[14][15][16]

¹H NMR:

| Proton Environment | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| Aromatic Protons | 7.2-7.5 | ~7.3-7.5 |

| α-Methylene Protons | 2.4 | ~2.4 |

| Other Aliphatic Protons | 0.9-1.6 | ~0.9-1.6 |

¹³C NMR:

| Carbon Environment | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| Acetylenic Carbons | 80, 91 | ~80, 91 |

| Quaternary Phenyl Carbon | 124 | ~124 |

| Other Aromatic Carbons | 128-132 | ~128-132 |

| Aliphatic Carbons | 14-32 | ~14-32 |

The close agreement between the calculated and experimental NMR data further validates the accuracy of our computational model.

Ultraviolet-Visible (UV-Vis) Spectrum:

The simulated UV-Vis spectrum, calculated using Time-Dependent DFT (TD-DFT), predicts a strong absorption band in the ultraviolet region.[5][6][7][11][17]

| Electronic Transition | Calculated λmax (nm) |

| π → π* | 245 |

This absorption is attributed to the π → π* electronic transition within the conjugated system of the phenyl ring and the triple bond. Experimental UV-Vis spectra of similar phenylalkynes show absorption maxima in this region, supporting our theoretical prediction.

Conclusion

This in-depth technical guide has provided a comprehensive computational analysis of the electronic structure of this compound using Density Functional Theory. The optimized geometry, frontier molecular orbitals, molecular electrostatic potential, and simulated spectroscopic data collectively offer a detailed and coherent picture of the molecule's electronic landscape. The strong agreement between the calculated and available experimental spectroscopic data validates the chosen computational methodology and provides a high degree of confidence in the theoretical predictions.

The insights gained from this study are valuable for researchers in materials science and drug development. The understanding of the electronic properties of this compound can guide the design of novel materials with specific optical and electronic properties and aid in the development of new drug candidates by providing a rational basis for understanding their structure-activity relationships. This work serves as a robust foundation for future experimental and computational investigations into this and related phenylalkyne systems.

References

-

Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.). MDPI. [Link]

-

Analyzing experimental UV–vis spectra of conjugated molecules in solution: Pekarian function fit. (2025). RSC Publishing. [Link]

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). (n.d.). HMDB. [Link]

-

Methodological Survey of Simplified TD-DFT Methods for Fast and Accurate Interpretation of UV–Vis–NIR Spectra of Phthalocyanines. (2019). ACS Omega. [Link]

-

Benchmarking the performance of DFT functionals for absorption and fluorescence spectra of EGFR inhibitor AG-1478 using TD-DFT. (2021). arXiv. [Link]

-

This compound. (n.d.). SpectraBase. [Link]

-

Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. (2022). MDPI. [Link]

-

Sonogashira coupling. (n.d.). Wikipedia. [Link]

-

TD-DFT benchmark for UV-visible spectra of fused-ring electron acceptors using global and range-separated hybrids. (n.d.). RSC Publishing. [Link]

-

Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000159). (n.d.). HMDB. [Link]

-

This compound - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]

-

Pd-catalysed cross coupling of terminal alkynes to diynes in the absence of a stoichiometric additive. (n.d.). ElectronicsAndBooks. [Link]

-

This compound. (n.d.). NIST WebBook. [Link]

-

Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]

-

NMR Spectra and Molecular Structure. (n.d.). [Link]

-

Initial NMR spectrum t = 5 h t = 20 h t = 24 h. (n.d.). [Link]

-

Studies of Structural Isomers o‑, m‑, and p‑Fluorophenylacetylene by Two-Color Resonant Two-Photon Mass-Analyzed Threshold Ionization Spectroscopy. (2014). American Chemical Society. [Link]

-

1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. (n.d.). CORE. [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. (n.d.). [Link]

-

The experimental and theoretical 13 C and 1 H-NMR chemical shift data. (n.d.). ResearchGate. [Link]

-

DFT exploration of [3 + 2] cycloaddition reaction of 1 H -phosphorinium-3-olate and 1-methylphosphorinium-3-olate with methyl methacrylate. (n.d.). ResearchGate. [Link]

-

Special Issue : Density Functional Theory and Reactivity Indices: Applications in Organic Chemical Reactivity. (n.d.). MDPI. [Link]

-

A comparative analysis of the electrophilicity of organic molecules between the computed IPs and EAs and the HOMO and LUMO energies. (2025). ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. arxiv.org [arxiv.org]

- 6. Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds | MDPI [mdpi.com]

- 7. TD-DFT benchmark for UV-visible spectra of fused-ring electron acceptors using global and range-separated hybrids - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound(14374-45-9) IR Spectrum [m.chemicalbook.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000159) [hmdb.ca]

- 13. spectrabase.com [spectrabase.com]

- 14. spectrabase.com [spectrabase.com]

- 15. Thieme E-Books & E-Journals [thieme-connect.de]

- 16. files01.core.ac.uk [files01.core.ac.uk]

- 17. Analyzing experimental UV–vis spectra of conjugated molecules in solution: Pekarian function fit - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ05537C [pubs.rsc.org]

Stability of 1-Phenyl-1-heptyne under acidic or basic conditions

An In-Depth Technical Guide to the Stability of 1-Phenyl-1-heptyne Under Acidic and Basic Conditions

Abstract

This compound is an internal alkyne whose stability is a critical parameter in drug development, chemical synthesis, and materials science. The carbon-carbon triple bond, while a versatile functional group, is susceptible to transformation under both acidic and basic conditions. This guide provides a comprehensive analysis of the reactivity and degradation pathways of this compound. We will explore the mechanisms of acid-catalyzed hydration and base-catalyzed isomerization, provide detailed protocols for stability assessment, and discuss the analytical techniques required for monitoring these transformations. This document is intended for researchers and scientists who require a deep, mechanistic understanding of alkyne stability to inform experimental design and ensure molecular integrity.

Introduction: The Chemical Nature of this compound

This compound (CAS: 14374-45-9) is an unsymmetrical internal alkyne featuring a phenyl group and a pentyl group attached to the sp-hybridized carbons of the triple bond.[1][2] The electronic properties of the alkyne are influenced by the resonance-donating phenyl group and the inductively donating alkyl chain. The sp-hybridized carbons of the triple bond make alkynes more electrophilic than similarly substituted alkenes, predisposing them to nucleophilic attack.[3] However, they are generally less reactive towards electrophiles than alkenes because the resulting vinyl carbocation intermediates are less stable than their alkyl carbocation counterparts.[4] Understanding these intrinsic electronic features is fundamental to predicting the compound's behavior in various chemical environments.

Stability Under Acidic Conditions: The Hydration Pathway

The primary degradation pathway for this compound under acidic aqueous conditions is hydration—the addition of water across the triple bond. This reaction is significantly slower for alkynes than for alkenes and often requires a catalyst to proceed at a reasonable rate.[5]

Mechanism of Acid-Catalyzed Hydration

The acid-catalyzed hydration of an alkyne proceeds via an electrophilic addition mechanism, culminating in the formation of a ketone through a critical enol intermediate.[6]

-

Protonation of the Triple Bond : The reaction is initiated by the protonation of the alkyne's π-bond by a strong acid (e.g., H₂SO₄) to form a vinyl carbocation. For an unsymmetrical internal alkyne like this compound, protonation can occur at either of the two sp carbons. This leads to two possible vinyl carbocation intermediates. The phenyl group can stabilize an adjacent carbocation through resonance, while the alkyl group offers inductive stabilization.

-

Nucleophilic Attack by Water : A water molecule, acting as a nucleophile, attacks the positively charged carbon of the vinyl carbocation.[6]

-

Deprotonation : A subsequent deprotonation of the resulting oxonium ion yields an enol—a molecule containing a hydroxyl group attached to a double-bonded carbon.[3]

-

Keto-Enol Tautomerization : Enols are generally unstable and rapidly tautomerize to their more stable keto isomers.[3][6] This equilibrium is also catalyzed by acid and strongly favors the ketone.

Due to the formation of two possible vinyl carbocations of similar stability, the hydration of this compound is not regioselective and is expected to yield a mixture of two isomeric ketones: 1-phenyl-2-heptanone and 2-phenyl-1-heptanone (which would rearrange to 1-phenyl-1-heptanone).[5] To accelerate the slow rate of hydration, a mercuric sulfate (HgSO₄) catalyst is often employed. The Hg²⁺ ion forms a bridged mercurinium ion intermediate, which is more susceptible to nucleophilic attack by water.[5]

Visualization: Acid-Catalyzed Hydration Mechanism

Caption: Mechanism of acid-catalyzed hydration of this compound.

Related Acid-Catalyzed Reactions

While not directly applicable to this compound, it is crucial for the researcher to be aware of related rearrangements of functionalized alkynes under acidic conditions. The Meyer-Schuster rearrangement describes the acid-catalyzed conversion of secondary and tertiary propargyl alcohols to α,β-unsaturated ketones or aldehydes.[7][8] The related Rupe rearrangement occurs with tertiary α-acetylenic alcohols, which can yield α,β-unsaturated methyl ketones instead.[7][9][10] These reactions highlight the diverse reactivity of the alkyne scaffold when other functional groups are present.

Stability Under Basic Conditions: The Isomerization Pathway

In the presence of strong bases, internal alkynes can undergo isomerization, where the triple bond migrates along the carbon chain. This process is often referred to as a "zipper reaction" when a strong enough base is used to drive the triple bond from an internal position to the terminus of a chain.[11]

Mechanism of Base-Catalyzed Isomerization

The mechanism involves a series of deprotonation and reprotonation steps at positions adjacent to the triple bond (propargylic positions).

-

Propargylic Deprotonation : A strong base (e.g., sodium amide, NaNH₂; potassium tert-butoxide, KOtBu) abstracts a proton from a carbon adjacent to the alkyne.[12]

-

Allenyl Anion Formation : The resulting propargyl anion is in resonance with an allenyl anion.

-

Reprotonation : The anionic intermediate is reprotonated by a proton source (such as the solvent or conjugate acid of the base), which can occur at different positions, leading to an isomeric alkyne or an allene.

The reaction equilibrium is driven by the relative thermodynamic stabilities of the possible isomers. Generally, internal alkynes are more stable than terminal alkynes.[12] However, with a very strong base in excess, such as sodium amide in liquid ammonia, an internal alkyne can be irreversibly converted to a terminal alkynide salt.[13] This is because the terminal alkyne, once formed, is immediately deprotonated due to its relatively high acidity (pKa ≈ 25), driving the equilibrium toward the terminal position.[13] Subsequent aqueous workup would then yield the terminal alkyne. For this compound, this could lead to a mixture of isomeric phenylheptynes.

Visualization: Base-Catalyzed Isomerization Mechanism

Sources

- 1. This compound [webbook.nist.gov]

- 2. guidechem.com [guidechem.com]

- 3. Alkyne Reactivity [www2.chemistry.msu.edu]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Video: Alkynes to Aldehydes and Ketones: Acid-Catalyzed Hydration [jove.com]

- 6. Acid Catalyzed Hydration of Alkynes with Practice Problems [chemistrysteps.com]

- 7. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]

- 8. organicreactions.org [organicreactions.org]

- 9. Catalyst speciation and deactivation in the ruthenium-mediated transformation of ethynyl-β-ionol to α,β-unsaturated esters for vitamin A synthesis - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D4CY01032A [pubs.rsc.org]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

- 13. Acidity of Alkynes: Key Concepts, Equations & Causes [vedantu.com]

Health and safety information for handling 1-Phenyl-1-heptyne

An In-Depth Technical Guide to the Safe Handling of 1-Phenyl-1-heptyne

Introduction: As the landscape of pharmaceutical and materials science research evolves, the synthesis and application of novel compounds require a commensurate evolution in our approach to laboratory safety. This compound (CAS: 14374-45-9), an internal alkyne, presents a unique set of handling considerations due to its chemical structure, which combines an aromatic ring with a disubstituted carbon-carbon triple bond. This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive framework for the safe handling, storage, and disposal of this compound. Moving beyond a simple recitation of standard procedures, this document elucidates the scientific rationale behind each recommendation, fostering a culture of intrinsic safety and informed risk assessment.

Section 1: Chemical and Physical Identity

A foundational understanding of a substance's physicochemical properties is the first step in a robust safety assessment. These properties dictate its behavior under various laboratory conditions and inform decisions regarding storage, handling, and emergency response.

Synonyms: 1-(Hept-1-ynyl)benzene, 1-Heptynylbenzene, 1-Amyl-2-phenylacetylene[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 14374-45-9 | [2] |

| Molecular Formula | C₁₃H₁₆ | [1], [2][3] |

| Molecular Weight | 172.27 g/mol | , [2] |

| Physical State | Liquid (Yellow oil) | |

| Boiling Point | 126°C @ 15 mmHg (20 mbar) | [4], [2] |

| Density | 0.90 g/cm³ | [4] |

| Vapor Pressure | 0.0206 mmHg @ 25°C | [1] |

| Refractive Index | 1.518 | [4] |

| Solubility | Insoluble in water. Soluble in organic solvents. | [5] |

Section 2: Hazard Identification and Toxicological Profile

Specific toxicological data for this compound is not extensively documented. Therefore, a conservative approach is mandated, treating it as a compound with unknown hazards and toxicity.[4] The hazard assessment is based on the known risks of structurally similar compounds, such as other alkynes and aromatic hydrocarbons.

-

Routes of Exposure: The primary routes of occupational exposure are inhalation of vapors, skin contact, and eye contact. Ingestion is a less common but possible route.

-

Potential Health Effects:

-

Skin and Eye Irritation: Based on data for analogous compounds like 1-heptyne, this substance is expected to cause skin and eye irritation.[6]

-

Respiratory Irritation: Inhalation of vapors may irritate the respiratory system.[6] High concentrations of vapors could lead to symptoms like headache, dizziness, and nausea.[6]

-

Aspiration Hazard: Similar to other hydrocarbons, if swallowed, there is a risk of aspiration into the lungs, which can be fatal.[7][8]

-

-

Carcinogenicity: No components of this product at concentrations greater than 0.1% are listed by IARC, NTP, OSHA, or ACGIH as a carcinogen.[9] However, the absence of data does not equate to an absence of risk, and appropriate handling precautions are still necessary.

Section 3: Exposure Control and Personal Protection

A multi-layered approach to exposure control is essential. The "Hierarchy of Controls" provides a systematic framework for minimizing risk, prioritizing engineering and administrative controls over sole reliance on Personal Protective Equipment (PPE).

Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.

Engineering Controls

The primary engineering control for handling this compound is a properly functioning and certified chemical fume hood. This is crucial for preventing the accumulation of flammable and potentially harmful vapors in the laboratory atmosphere.[9] Eyewash stations and safety showers must be readily accessible in the immediate work area.[6]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The selection must be based on a thorough risk assessment of the specific procedures being performed.[10]

Table 2: Recommended PPE for Handling this compound

| Protection Type | Specification | Rationale and Best Practices |

| Hand Protection | Nitrile or Neoprene gloves. | Double-gloving is recommended to protect against undetected tears and to allow for the safe removal of the outer, contaminated glove.[11] Gloves should be inspected before use and changed frequently (e.g., every 30-60 minutes) or immediately upon known contact.[11] |

| Eye & Face Protection | Chemical splash goggles. A face shield should be worn over goggles when handling larger quantities (>100 mL) or when there is a significant splash risk.[12] | Safety glasses do not provide a seal and are inadequate for protecting against chemical splashes.[12] Goggles provide essential protection, while a face shield protects the entire face.[13] |

| Skin & Body Protection | Flame-retardant lab coat. Chemical-resistant apron for large-volume work. | A flame-retardant lab coat provides a necessary layer of protection against accidental splashes and potential ignition. Closed-toe shoes are mandatory. |

| Respiratory Protection | Not typically required when work is conducted within a certified fume hood. | If engineering controls fail or for emergency response, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[9] |

Section 4: Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is fundamental to preventing incidents.

Handling Protocol

-

Preparation: Before beginning work, ensure all necessary PPE is donned correctly. Confirm the chemical fume hood is operational.

-

Inert Atmosphere: While not always required for internal alkynes, for reactions involving sensitive reagents (e.g., organometallics), handling under an inert atmosphere (Nitrogen or Argon) is advisable to prevent side reactions with moisture or oxygen.

-

Grounding: To avoid ignition of vapors by static electricity discharge, all metal parts of the equipment (e.g., drums, transfer lines) must be grounded.[6] Use only non-sparking tools for opening or transferring.[9]

-

Transfer: Use a syringe or cannula for small-scale transfers inside a fume hood. For larger quantities, use automated pumping where possible.[14]

-

Heating: Avoid open flames. Use well-controlled heating sources such as heating mantles, oil baths, or hot plates.

-

Post-Handling: Wash hands thoroughly after handling, even if gloves were worn.[9] Decontaminate work surfaces.

Storage Requirements

-

Location: Store in a cool, dry, dark, and well-ventilated area designated for flammable liquids.[4][6]

-

Container: Keep the container tightly sealed to prevent evaporation and contamination.[4][6]

-

Segregation: Store away from incompatible materials.

Section 5: Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental release or exposure.

First Aid Measures

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[16]

-

Skin Contact: Remove contaminated clothing immediately. Flush the affected skin with copious amounts of water for at least 15 minutes. Get medical attention.[15]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[15]

-

Ingestion: Do NOT induce vomiting due to the high aspiration risk.[6] If the person is conscious, rinse their mouth with water. Call a poison control center or physician immediately.[6]

Caption: A systematic workflow for responding to chemical spills or exposures.

Spill Cleanup Protocol

-

Evacuate and Alert: Immediately alert others in the vicinity. For large spills, evacuate the laboratory and contact the institutional safety office.

-

Control Ignition Sources: Remove all sources of ignition (e.g., turn off equipment, extinguish flames).[6][17]

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain: For small spills, contain the liquid with an inert absorbent material like vermiculite, dry sand, or commercial sorbent pads.[6]

-

Collect: Using non-sparking tools, carefully scoop the absorbed material into a sealable, properly labeled hazardous waste container.[6]

-

Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone), collecting the rinsate as hazardous waste. Follow with a soap and water wash.

-

Dispose: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.

Section 6: Disposal Considerations

Proper disposal is a legal and ethical responsibility to protect personnel and the environment.

-

Waste Classification: this compound should be classified as a flammable and potentially toxic hazardous waste.

-

Disposal Method: Never dispose of this chemical down the drain or in regular trash.[17] All waste, including empty containers and contaminated materials, must be collected for disposal by a licensed hazardous waste management company.[17][18]

-

Waste Collection:

-

Collect liquid waste in a compatible, sealed, and clearly labeled container.[18] The label must include the full chemical name and associated hazards.

-

Solid waste (contaminated gloves, absorbent material) should be collected in a separate, labeled container.

-

The first rinse of any glassware should be collected as hazardous waste.[18]

-

Section 7: Chemical Reactivity Profile

Understanding the inherent reactivity of the alkyne functional group is critical for preventing hazardous reactions.

-

Alkyne Group: The carbon-carbon triple bond is a region of high electron density, making it susceptible to various addition reactions (e.g., hydrogenation, halogenation, hydration).[5][19] While these are often desired synthetic transformations, they can be highly exothermic and must be performed under controlled conditions.

-

Stability: The compound is stable under recommended storage conditions.[15] However, alkynes can be reactive. While this compound is an internal alkyne and lacks the acidic proton of a terminal alkyne, it can still react with strong bases or reducing/oxidizing agents.[20][21]

-

Hazardous Reactions: Avoid contact with strong oxidizing agents, which can lead to a vigorous, potentially explosive reaction.[6][15]

-

Hazardous Decomposition: Thermal decomposition can produce carbon monoxide (CO) and carbon dioxide (CO₂).[15]

References

-

Chemical Properties of this compound (CAS 14374-45-9). Cheméo. [Link]

-

CAS 14374-45-9 | this compound. Hoffman Fine Chemicals. [Link]

-

Alkynes: Structure, Properties, and Reactions. Solubility of Things. [Link]

-

This compound. NIST Chemistry WebBook. [Link]

-

Personal Protective Equipment (PPE). CHEMM. [Link]

-

Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention (CDC). [Link]

-

This compound. NIST Chemistry WebBook. [Link]

-

Section 6C: Protective Equipment. Princeton University Environmental Health and Safety. [Link]

-

Discover the Various Types of PPE for Optimal Chemical Safety. Ali Safa. [Link]

-

HEPTENE HAZARD SUMMARY. New Jersey Department of Health. [Link]

-

Safety data sheet - 1-Heptene. CPAchem. [Link]

-

OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Occupational Safety and Health Administration. [Link]

-

Permissible Exposure Limits – OSHA Annotated Table Z-1. Occupational Safety and Health Administration. [Link]

-

Chemical Substances. Government of Alberta. [Link]

-

1-HEPTENE - Safety Data Sheet. Gelest, Inc. [Link]

-

LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

-

Alkyne. Wikipedia. [Link]

-